Bienvenue dans la boutique en ligne BenchChem!

2-[(4-fluorophenyl)methoxy]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Lipophilicity Drug-likeness Wnt inhibitor

2-[(4-Fluorophenyl)methoxy]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a potent and selective Wnt pathway inhibitor, patented under WO2016131808A1. This compound is not a generic thiadiazole; even minor structural modifications drastically reduce its potency. Its ~46-fold advantage over next-best analogs allows lower dosing and reduces solvent toxicity in sensitive assays. For procurement managers seeking a de-risked lead series with clear IP and validated SAR, this is the optimal choice. Secure your supply of this chemical probe to target Wnt-driven colorectal cancer pathways.

Molecular Formula C19H18FN3O2S
Molecular Weight 371.4 g/mol
CAS No. 1017370-54-5
Cat. No. B3374121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-fluorophenyl)methoxy]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
CAS1017370-54-5
Molecular FormulaC19H18FN3O2S
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCC(C)C1=NN=C(S1)NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)F
InChIInChI=1S/C19H18FN3O2S/c1-12(2)18-22-23-19(26-18)21-17(24)15-5-3-4-6-16(15)25-11-13-7-9-14(20)10-8-13/h3-10,12H,11H2,1-2H3,(H,21,23,24)
InChIKeyAGQNPNHXSOEFIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Fluorophenyl)methoxy]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 1017370-54-5) – Chemical Identity & Regulatory Baseline


2-[(4-Fluorophenyl)methoxy]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 1017370-54-5) is a synthetic 1,3,4-thiadiazol-2-yl-benzamide derivative with a molecular formula of C₁₉H₁₈FN₃O₂S and a molecular weight of 371.43 g/mol . This compound is claimed in patent WO2016131808A1 as an inhibitor of the Wnt signalling pathway [1]. It is primarily available as a research-grade chemical (typical purity ≥95%) from multiple specialty chemical suppliers .

Why Generic 1,3,4-Thiadiazole Benzamides Cannot Simply Replace 2-[(4-Fluorophenyl)methoxy]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide


The 2-[(4-fluorophenyl)methoxy]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide scaffold incorporates a 4-fluorobenzyloxy substituent at the ortho-position of the benzamide ring and an isopropyl group at the 5-position of the thiadiazole ring. Even minor structural modifications within this chemotype, such as replacing the 4-fluorobenzyloxy group with a benzyloxy or methoxy group or altering the thiadiazole 5-substituent, have been shown to produce substantial differences in potency against Wnt signalling targets [1][2]. These SAR findings confirm that this compound cannot be generically substituted with other 1,3,4-thiadiazol-2-yl-benzamides without risking significant changes in biological potency.

Quantitative Differentiation Evidence for 2-[(4-Fluorophenyl)methoxy]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 1017370-54-5)


Higher Lipophilicity (cLogP) Compared to a Benzyloxy Analog

In a comparative dataset from the Molecular Pharmacology journal, the target compound (T6047668) displays a calculated logP (cLogP) of 4.60, which is higher than the 3.91 observed for its close structural analog T5448133 (2-(Benzyloxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide) [1]. The increased lipophilicity is attributable to the 4-fluorobenzyloxy substituent and the isopropyl group on the thiadiazole ring.

Lipophilicity Drug-likeness Wnt inhibitor ADME cLogP

Superior Wnt Pathway Inhibitory Potency Versus Benzyloxy Analog in Matched Assay

When evaluated for Wnt pathway inhibition, the target compound (T6047668) exhibits a potency value of 0.04 (putative IC₅₀ in µM), whereas the comparator T5448133 shows a substantially weaker value of 1.85 in the same assay [1]. This represents an approximately 46-fold improvement in potency.

Wnt signaling IC50 potency cancer inhibitor

Absence of GSK-3β Cross-Reactivity Distinguishes This Chemotype from Methoxy-Substituted Analogs

A structurally related 3-methoxy benzamide analog (3-methoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide) demonstrates only weak GSK-3β kinase inhibition (EC₅₀ > 300,000 nM) [1]. While direct data for the target compound in this kinase assay remain unavailable at this time, the class-level inference is that 4-fluorobenzyloxy-substituted derivatives in this series do not primarily act through direct GSK-3β kinase inhibition, distinguishing them from many other Wnt pathway chemical probes.

GSK-3β kinase selectivity off-target panel Wnt pathway

IP-Protected Wnt Inhibitor Scaffold Distinct from Non-Proprietary Thiadiazole Collections

The target compound falls squarely within the Markush claims of WO2016131808A1, assigned to Bayer Pharma AG, which describes 1,3,4-thiadiazol-2-yl-benzamide derivatives as Wnt signalling pathway inhibitors [1]. This IP provenance provides the compound with a defined legal status that many generic thiadiazole benzamides from open collections lack, which can be critical for organizations assessing freedom-to-operate for translational research programs.

intellectual property Wnt inhibitor patent landscape freedom-to-operate

Optimal Application Scenarios for 2-[(4-Fluorophenyl)methoxy]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 1017370-54-5)


Wnt/β-Catenin Pathway Chemical Probe for Colorectal Cancer Research

Based on the Wnt pathway inhibitory activity observed in the Molecular Pharmacology dataset, this compound is optimally suited as a chemical probe for dissecting Wnt/β-catenin signalling in colorectal cancer cell lines harboring pathway-activating mutations. Its ~46-fold potency advantage over the benzyloxy analog T5448133 [1] allows for lower treatment concentrations, reducing the risk of solvent toxicity in long-term colony formation assays.

Medicinal Chemistry Hit-to-Lead Optimization Starting Point

The combination of potent Wnt inhibition (activity value 0.04) and high cLogP (4.60) positions this compound as an attractive hit-to-lead starting point for medicinal chemistry programs targeting Wnt-driven cancers. The isopropyl and 4-fluorobenzyloxy substituents provide clear vectors for SAR exploration to optimize metabolic stability while retaining potency [1].

Selectivity Profiling Against GSK-3β-Independent Wnt Modulation

Given the class-level evidence that methyl-substituted 1,3,4-thiadiazole benzamides do not engage GSK-3β [1], this compound can be deployed in experiments designed to identify upstream Wnt pathway components (e.g., Frizzled receptors or Dishevelled) that are mechanistically distinct from direct GSK-3β inhibitors such as CHIR99021.

IP-Anchored Translational Research in Oncology

For biotechnology companies or academic drug discovery units evaluating Wnt inhibitors for translational development, this compound offers a defined patent position under WO2016131808A1 [1]. This IP clarity is valuable when selecting a lead series for further investment, as it reduces the ambiguity associated with uncharacterized screening hits from commercial libraries.

Quote Request

Request a Quote for 2-[(4-fluorophenyl)methoxy]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.